molecular formula C19H10Cl2F3N3S B11967060 5-(4-chlorophenyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidin-4-amine

5-(4-chlorophenyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B11967060
M. Wt: 440.3 g/mol
InChI Key: FZFLFNTWRYRZKU-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidin-4-amine: is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by the presence of two chlorophenyl groups and a trifluoromethyl group attached to a thienopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-chlorophenyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate thieno[2,3-d]pyrimidine intermediates with chlorophenyl and trifluoromethylphenyl groups under controlled conditions. The reaction conditions often include the use of strong bases, solvents like dimethylformamide (DMF), and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO).

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting the activity of target enzymes or modulating receptor functions. This interaction can lead to various biological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory responses .

Comparison with Similar Compounds

  • 5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
  • 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
  • 4-chloro-3-(trifluoromethyl)aniline

Comparison: Compared to these similar compounds, 5-(4-chlorophenyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidin-4-amine exhibits unique properties due to the presence of both chlorophenyl and trifluoromethyl groups attached to the thienopyrimidine core. This combination enhances its chemical stability, bioactivity, and electronic properties, making it a versatile compound for various applications .

Properties

Molecular Formula

C19H10Cl2F3N3S

Molecular Weight

440.3 g/mol

IUPAC Name

5-(4-chlorophenyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C19H10Cl2F3N3S/c20-11-3-1-10(2-4-11)13-8-28-18-16(13)17(25-9-26-18)27-12-5-6-15(21)14(7-12)19(22,23)24/h1-9H,(H,25,26,27)

InChI Key

FZFLFNTWRYRZKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CSC3=NC=NC(=C23)NC4=CC(=C(C=C4)Cl)C(F)(F)F)Cl

Origin of Product

United States

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